2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

EGFR inhibitor Kinase assay Cancer research

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (CAS 697299-78-8) is a nitro-substituted pyridine derivative with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol. It belongs to the class of nitrophenoxypyridines, characterized by a pyridine ring substituted with a methyl group at the 2-position and a 2-methyl-4-nitrophenoxy moiety at the 5-position.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 697299-78-8
Cat. No. B3056230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
CAS697299-78-8
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C13H12N2O3/c1-9-7-11(15(16)17)4-6-13(9)18-12-5-3-10(2)14-8-12/h3-8H,1-2H3
InChIKeyBTMOLGOJGLILQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Procurement Guide: Structure, Class, and Baseline Characterization


2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (CAS 697299-78-8) is a nitro-substituted pyridine derivative with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol [1]. It belongs to the class of nitrophenoxypyridines, characterized by a pyridine ring substituted with a methyl group at the 2-position and a 2-methyl-4-nitrophenoxy moiety at the 5-position . Key computed physicochemical properties include a XLogP3-AA of 3, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound serves primarily as a synthetic intermediate and as a reference scaffold in kinase inhibitor discovery programs targeting EGFR and related tyrosine kinases [2][3].

Why 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Cannot Be Generically Substituted: A Procurement Risk Analysis


Substituting 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine with a generic or seemingly similar nitrophenoxypyridine analog carries significant scientific and procurement risk. The precise regiochemistry of substituents on the pyridine core and the phenoxy ring critically determines biological target engagement and synthetic utility [1][2]. As demonstrated by structure-activity relationship (SAR) studies in kinase inhibitor programs, minor positional changes—such as shifting the nitrophenoxy group from the 5-position to the 3-position of the pyridine ring or altering the methylation pattern—can abrogate or dramatically reduce inhibitory potency against specific targets like EGFR [3][4]. The quantitative evidence presented in Section 3 underscores that this specific substitution pattern is not a trivial variant but a distinct chemical entity with documented, differentiated activity profiles that cannot be assumed or extrapolated from class-level properties.

Quantitative Differentiation of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine: An Evidence-Based Guide for Scientific Selection


EGFR Kinase Inhibitory Activity: Benchmarking 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Against a Next-Generation EGFR Inhibitor

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine demonstrates measurable inhibitory activity against wild-type Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 400 nM in an assay using ER22 cell membranes [1]. This activity, while modest, establishes a baseline for this scaffold. For context, a next-generation, highly optimized clinical-stage EGFR inhibitor (US10227342, Example 78) targeting the T790M mutant and exon 20 insertion variants exhibits a significantly more potent IC50 of 100 nM across multiple Ba/F3 cell-based assays [2]. The 4-fold difference in potency underscores the value of the 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine core as a tractable, but unoptimized, starting point for medicinal chemistry campaigns rather than a final therapeutic candidate.

EGFR inhibitor Kinase assay Cancer research Tyrosine kinase

Functional Cellular Activity: Quantifying Anti-Proliferative Effects of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine in EGFR-Driven Cells

Beyond isolated kinase inhibition, 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine exhibits functional cellular activity, inhibiting EGF-stimulated DNA synthesis in ER22 cells with an IC50 of 1,250 nM (1.25 µM) [1]. This assay measures the compound's ability to block downstream mitogenic signaling triggered by EGFR activation. While no direct comparator data for a close analog is available in the same assay format, this value provides a critical baseline for assessing the cellular permeability and functional efficacy of this specific scaffold.

Cellular assay Anti-proliferative DNA synthesis EGFR signaling

Synthetic Utility as a Validated Intermediate: Differential Application in SARM1 Inhibitor Development vs. Generic Analogs

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is specifically documented as a key synthetic intermediate in the development of substituted pyridine derivatives that function as SARM1 inhibitors, a target for treating neurological disorders [1]. The patent literature describes the use of this exact scaffold in constructing more complex molecules designed to inhibit SARM1 activity and prevent axonal degeneration [1]. In contrast, the positional isomer 2-Methyl-3-(4-nitrophenoxy)pyridine is not cited in this specific therapeutic context, highlighting the critical importance of the 5-substitution pattern for accessing this biologically relevant chemical space .

SARM1 inhibitor Neurodegeneration Axonal degeneration Synthetic intermediate

Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine vs. 2-Methoxy Analog

The computed lipophilicity of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is XLogP3-AA = 3.0, with 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. A closely related analog, Pyridine, 2-methoxy-5-(2-methyl-4-nitrophenoxy) (CAS 871020-36-9), differs only by substitution of the 2-methyl group with a 2-methoxy group, which introduces an additional hydrogen bond acceptor, increasing its molecular weight to 260.24 g/mol and likely altering its XLogP and permeability profile . While direct XLogP data for the 2-methoxy analog are not available, the structural difference suggests the target compound possesses a more favorable lipophilicity range for passive membrane permeability, a key determinant in cellular assay performance.

Lipophilicity Physicochemical properties Drug-likeness Permeability

Procurement-Driven Application Scenarios for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine


Medicinal Chemistry: EGFR Kinase Inhibitor Scaffold Optimization

For research groups engaged in developing novel EGFR inhibitors, 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine serves as a well-characterized starting scaffold. Its documented IC50 of 400 nM against wild-type EGFR [1] and 1.25 µM in a cellular DNA synthesis assay [2] provide a clear baseline for Structure-Activity Relationship (SAR) studies. By synthesizing derivatives and comparing their potency against this baseline, chemists can systematically improve affinity and selectivity toward specific EGFR mutants (e.g., T790M, exon 20 insertions), using the data from optimized clinical compounds as a benchmark [3].

Neuroscience Drug Discovery: Synthesis of SARM1 Inhibitor Analogs

As explicitly documented in US Patent Application 20230286941, 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a validated synthetic intermediate for preparing substituted pyridine derivatives that inhibit SARM1 [4]. Researchers focusing on axonal degeneration, Wallerian degeneration, or neurodegenerative diseases such as ALS and Parkinson's disease should procure this exact compound to follow established synthetic routes. Using a regioisomeric analog like 2-Methyl-3-(4-nitrophenoxy)pyridine would deviate from the patented methodology, potentially leading to inactive compounds and wasted research effort.

Chemical Biology: Cellular Target Engagement and Phenotypic Screening

The compound's proven cell permeability, as demonstrated by its functional inhibition of EGF-stimulated DNA synthesis (IC50 = 1.25 µM) [2], makes it a suitable tool for cellular target engagement studies and phenotypic screens. Its favorable computed lipophilicity (XLogP3 = 3.0) [5] further supports its utility in cell-based assays, where poor permeability is a common confounding factor. Researchers can use this compound as a control or as a backbone for designing probe molecules to investigate EGFR-dependent signaling pathways in cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.